2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
CAS No.:
Cat. No.: VC15622999
Molecular Formula: C27H30N4O4
Molecular Weight: 474.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H30N4O4 |
|---|---|
| Molecular Weight | 474.6 g/mol |
| IUPAC Name | 2-amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C27H30N4O4/c1-30(2)31-20-11-17(16-9-7-6-8-10-16)12-21(32)25(20)24(19(15-28)27(31)29)18-13-22(33-3)26(35-5)23(14-18)34-4/h6-10,13-14,17,24H,11-12,29H2,1-5H3 |
| Standard InChI Key | FYOQTZJLCLWJAD-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)CC(C2)C4=CC=CC=C4 |
Introduction
2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the hexahydroquinoline class. It features a quinoline core with multiple substituents, including an amino group, a dimethylamino group, and a carbonitrile group, which contribute to its potential biological activity and chemical reactivity.
Biological Activity and Potential Applications
Compounds within the hexahydroquinoline class have been reported to exhibit a range of biological activities. Interaction studies involving this compound focus on its binding affinity with various biological targets. These studies may include investigations into its potential as a pharmaceutical agent, although specific applications are still under research.
Related Compounds
Several compounds share structural similarities with 2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. Some notable examples include:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile | 421577-63-1 | Different methoxy substitution pattern |
| Cyclopentyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline | 299945-91-8 | Contains an acetyloxy group instead of dimethylamino |
| 2-Amino-4-(2,5-dimethoxyphenyl)-6-[2-(dimethylamino)ethyl]-7-methyl | 758700-96-8 | Features additional ethyl substitution |
Availability and Commercial Use
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